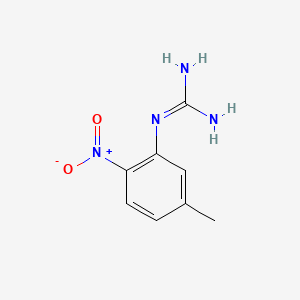
5-Bromo-3-methyl-2-nitrobenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-methyl-2-nitrobenzyl alcohol is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom, a nitro group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-2-nitrobenzyl alcohol typically involves multiple steps:
Bromination: The bromine atom can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation or other reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: The amino group can be oxidized back to a nitro group if necessary, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-methyl-2-nitrobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as catalytic hydrogenation or tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or ammonium chlorochromate.
Reduction: Catalytic hydrogenation, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or amines.
Major Products Formed
Oxidation: 5-Bromo-3-methyl-2-nitrobenzaldehyde or 5-Bromo-3-methyl-2-nitrobenzoic acid.
Reduction: 5-Bromo-3-methyl-2-aminobenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-methyl-2-nitrobenzyl alcohol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be used in the development of new drugs.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used as a probe or reagent in biochemical assays and studies.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-methyl-2-nitrobenzyl alcohol depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through various pathways, including inhibition or activation of enzymatic activity or binding to receptor sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-nitrobenzyl alcohol: Similar structure but lacks the bromine atom.
5-Methyl-2-nitrobenzyl alcohol: Similar structure but has a methyl group instead of a bromine atom.
2-Bromo-3-methyl-5-nitrobenzyl alcohol: Similar structure but with different positions of the substituents.
Uniqueness
5-Bromo-3-methyl-2-nitrobenzyl alcohol is unique due to the specific combination and positions of its substituents, which can influence its reactivity and potential applications. The presence of the bromine atom can enhance its reactivity in substitution reactions, while the nitro group can participate in redox reactions, making it a versatile compound in organic synthesis.
Eigenschaften
Molekularformel |
C8H8BrNO3 |
|---|---|
Molekulargewicht |
246.06 g/mol |
IUPAC-Name |
(5-bromo-3-methyl-2-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8BrNO3/c1-5-2-7(9)3-6(4-11)8(5)10(12)13/h2-3,11H,4H2,1H3 |
InChI-Schlüssel |
HLTLJTGYDYZYLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13704181.png)






![Di-tert-butyl ((5-chloro-7-nitrobenzo[d]oxazol-2-yl)methyl)iminodicarbonate](/img/structure/B13704225.png)
![Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate](/img/structure/B13704233.png)




